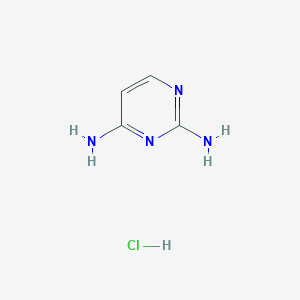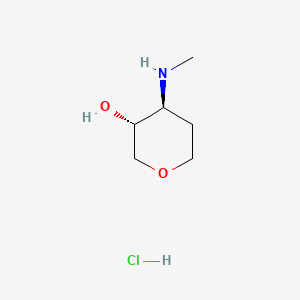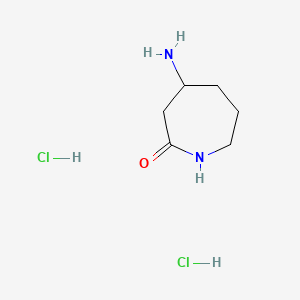
4-tert-Butyl-6-chloropyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-6-chloropyridine-2-carbonitrile is an organic compound with the molecular formula C10H12ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a tert-butyl group at the 4th position, a chlorine atom at the 6th position, and a nitrile group at the 2nd position of the pyridine ring. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-6-chloropyridine-2-carbonitrile typically involves the chlorination of 4-tert-butylpyridine followed by the introduction of the nitrile group. One common method is the reaction of 4-tert-butylpyridine with thionyl chloride (SOCl2) to introduce the chlorine atom at the 6th position. This is followed by the reaction with a suitable nitrile source, such as cyanogen bromide (BrCN), to introduce the nitrile group at the 2nd position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-6-chloropyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
Substitution: Products include 4-tert-butyl-6-aminopyridine-2-carbonitrile or 4-tert-butyl-6-thiopyridine-2-carbonitrile.
Oxidation: Products include 4-tert-butyl-6-chloropyridine-2-carboxylic acid.
Reduction: Products include 4-tert-butyl-6-chloropyridine-2-amine.
Aplicaciones Científicas De Investigación
4-tert-Butyl-6-chloropyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-6-chloropyridine-2-carbonitrile depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitrile group allows it to form strong interactions with target proteins, while the tert-butyl group provides steric hindrance, influencing its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butyl-2-chloropyridine
- 6-Chloropyridine-2-carbonitrile
- 2-Chloro-4-tert-butylpyridine
Uniqueness
4-tert-Butyl-6-chloropyridine-2-carbonitrile is unique due to the specific arrangement of functional groups on the pyridine ring. The combination of the tert-butyl group, chlorine atom, and nitrile group imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
4-tert-butyl-6-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11ClN2/c1-10(2,3)7-4-8(6-12)13-9(11)5-7/h4-5H,1-3H3 |
Clave InChI |
LDQJQYHYHRUGSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC(=C1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)







![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)

![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
